molecular formula C21H29Cl3O3 B10826796 Cloxotesterone

Cloxotesterone

Cat. No.: B10826796
M. Wt: 435.8 g/mol
InChI Key: DNADMXUXHNLBKR-CDNTZLLUSA-N
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Description

Cloxotestosterone, also known as 17β-chloral hemiacetal testosterone, is a synthetic anabolic–androgenic steroid and an androgen ether. It is specifically the 17β-trichloro hemiacetal ether of testosterone. This compound was never marketed, but its acetate ester, cloxotestosterone acetate, has been marketed under the brand name Caprosem .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cloxotestosterone is synthesized by reacting testosterone with trichloroacetaldehyde (chloral) under acidic conditions to form the 17β-trichloro hemiacetal ether of testosterone. The reaction typically involves the use of an acid catalyst to facilitate the formation of the hemiacetal linkage .

Industrial Production Methods: While specific industrial production methods for cloxotestosterone are not well-documented, the general approach involves large-scale synthesis using the same principles as the laboratory preparation. The process would likely involve the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Cloxotestosterone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it back to its parent alcohol form.

    Substitution: Halogen substitution reactions can replace the trichloro group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide in acetone.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

Cloxotestosterone exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and subsequent biological effects. The molecular targets include various proteins involved in muscle growth, bone density, and secondary sexual characteristics .

Comparison with Similar Compounds

    Testosterone: The parent compound of cloxotestosterone, widely used in hormone replacement therapy.

    Methandrostenolone: Another synthetic anabolic–androgenic steroid with similar effects but different chemical structure.

    Nandrolone: A synthetic anabolic–androgenic steroid with a different mechanism of action and clinical applications.

Uniqueness: Cloxotestosterone is unique due to its trichloro hemiacetal ether linkage, which imparts distinct chemical properties and reactivity compared to other anabolic–androgenic steroids .

Properties

Molecular Formula

C21H29Cl3O3

Molecular Weight

435.8 g/mol

IUPAC Name

(10R,13S,17S)-10,13-dimethyl-17-(2,2,2-trichloro-1-hydroxyethoxy)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H29Cl3O3/c1-19-9-7-13(25)11-12(19)3-4-14-15-5-6-17(27-18(26)21(22,23)24)20(15,2)10-8-16(14)19/h11,14-18,26H,3-10H2,1-2H3/t14?,15?,16?,17-,18?,19-,20-/m0/s1

InChI Key

DNADMXUXHNLBKR-CDNTZLLUSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CC[C@@H]2OC(C(Cl)(Cl)Cl)O)CCC4=CC(=O)CC[C@]34C

Canonical SMILES

CC12CCC3C(C1CCC2OC(C(Cl)(Cl)Cl)O)CCC4=CC(=O)CCC34C

Origin of Product

United States

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